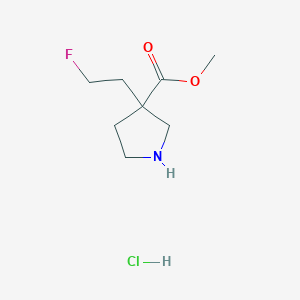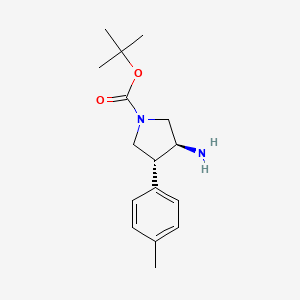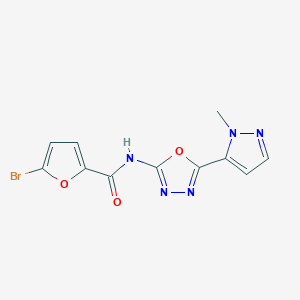
Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, proline derivatives are often used as preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code:1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 . Chemical Reactions Analysis
The pyrrolidine ring in “this compound” and its derivatives is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 165.62 . It is a white to yellow solid at room temperature .Applications De Recherche Scientifique
- Researchers have explored the use of EN300-26860925 derivatives as potential anticancer agents. The pyrrolidine scaffold offers structural diversity, and modifications can enhance cytotoxicity against cancer cells .
- EN300-26860925 derivatives have shown promise as antimicrobial agents. Their activity against bacteria, fungi, and other pathogens has been investigated, making them potential candidates for novel antibiotics .
- The pyrrolidine ring system has attracted attention due to its potential role in treating neurological disorders. EN300-26860925 derivatives may exhibit neuroprotective effects or modulate neurotransmitter pathways .
- Some studies suggest that EN300-26860925 derivatives possess anti-inflammatory properties. These compounds could be explored further for their potential in managing inflammatory conditions .
- Researchers have investigated novel synthetic methods for constructing pyrrolidine derivatives. EN300-26860925 serves as an interesting building block in heterocyclic chemistry, contributing to the development of new synthetic routes .
- EN300-26860925 derivatives may serve as starting points for drug design. By modifying the substituents on the pyrrolidine ring, researchers can optimize pharmacokinetic properties and enhance bioactivity .
Anticancer Agents
Antimicrobial Activity
Neurological Disorders
Anti-inflammatory Properties
Heterocyclic Chemistry
Drug Design and Optimization
Safety and Hazards
“Methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride” is associated with several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Propriétés
IUPAC Name |
methyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(2-4-9)3-5-10-6-8;/h10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERFEGSUWOCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)
![5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2547060.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide](/img/structure/B2547063.png)


![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)

![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)
![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)